![molecular formula C7H5Cl2IO B6301368 3,4-Dichloro-2-iodoanisole CAS No. 873386-93-7](/img/structure/B6301368.png)
3,4-Dichloro-2-iodoanisole
Overview
Description
3,4-Dichloro-2-iodoanisole is a chemical compound with the molecular formula C7H5Cl2IO . It has a molecular weight of 302.93 . The compound is solid in physical form . The IUPAC name for this compound is 1,2-dichloro-3-iodo-4-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-iodoanisole consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Cl2IO/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
3,4-Dichloro-2-iodoanisole is a solid compound . It is stored at a temperature between 2-8°C .Scientific Research Applications
Catalysis in Suzuki–Miyaura Coupling Reaction
3,4-Dichloro-2-iodoanisole can be used in the synthesis of catalysts for the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. The catalyst, PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has shown high catalytic activity and stability .
Synthesis of Key Intermediates for Abemaciclib
The catalyst PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has been used to synthesize key intermediates for abemaciclib . Abemaciclib is an FDA-approved drug used for the treatment of advanced or metastatic breast cancers .
Hypervalent Iodine Catalysis
3,4-Dichloro-2-iodoanisole can be used in hypervalent iodine catalysis . This type of catalysis involves the use of hypervalent iodine compounds, which have reactivity profiles comparable to some heavy metal and transition metal complexes .
Cyclization of N-Allylbenzamide
3,4-Dichloro-2-iodoanisole can be used in the cyclization of N-Allylbenzamide . This reaction involves the formation of a ring structure, or a cycle, in the molecule .
Oxidative Cyclization of N-Alkenylamides
Previous experimental work identified 2-iodoanisole as the best precatalyst for the oxidative cyclization of N-alkenylamides into 2-oxazolines . Given the structural similarity, 3,4-Dichloro-2-iodoanisole could potentially be used in similar reactions.
Life Science Research Solutions
3,4-Dichloro-2-iodoanisole is used in life science research solutions . It’s used in various fields such as chromatography, mass spectrometry, analytical chemistry, biopharma production, and safety controlled environment and cleanroom solutions .
Safety and Hazards
properties
IUPAC Name |
1,2-dichloro-3-iodo-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRGRMYVYUPCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodoanisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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